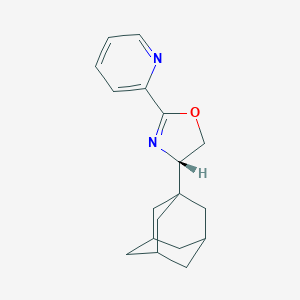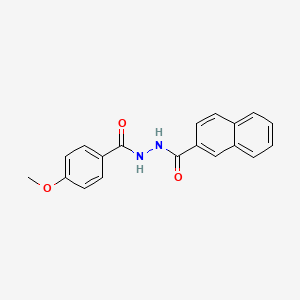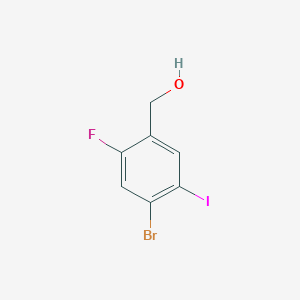
2-(2-Chloro-2'-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide is a synthetic compound that belongs to the class of oxazaphosphorinanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of diethylamine derivatives with chlorofluoro compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazaphosphorinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloroethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
- 2-(2-Fluoroethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
Uniqueness
2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
63867-49-2 |
|---|---|
Fórmula molecular |
C7H15ClFN2O2P |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15ClFN2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |
Clave InChI |
CKKPZBXIMKKKBT-UHFFFAOYSA-N |
SMILES canónico |
C1CNP(=O)(OC1)N(CCF)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)



![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)

![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)

